4-Bromo-5,7-difluoroquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by its unique molecular structure that includes bromine and fluorine substituents. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 232.04 g/mol. The presence of halogen atoms in its structure enhances its reactivity and biological activity, making it a subject of various synthetic and pharmacological studies.
4-Bromo-5,7-difluoroquinoline can be classified as a fluorinated quinoline derivative. Fluorinated compounds are known for their enhanced lipophilicity and metabolic stability, which are crucial for drug development. The introduction of fluorine atoms into organic molecules often alters their biological properties, making them more effective in interacting with biological targets.
The synthesis of 4-Bromo-5,7-difluoroquinoline can be achieved through several methods:
The electrochemical method typically requires mild conditions, which can lead to moderate to good yields of the desired product. Reaction times are generally short, often around two hours, making this method efficient for laboratory synthesis .
The molecular structure of 4-Bromo-5,7-difluoroquinoline features a quinoline backbone with bromine and fluorine substituents at the 4 and 5 positions respectively. The compound's structural representation can be described by the following:
This structure is crucial for understanding its reactivity and interaction with biological systems.
Key data points include:
4-Bromo-5,7-difluoroquinoline undergoes various chemical reactions typical for halogenated compounds:
These reactions can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to enhance yield and selectivity.
The mechanism of action for 4-Bromo-5,7-difluoroquinoline primarily revolves around its interaction with biological targets such as enzymes or receptors. The halogen substituents enhance lipophilicity and binding affinity to target proteins, potentially leading to improved pharmacological effects.
Research indicates that fluorinated compounds often exhibit increased metabolic stability and bioavailability compared to their non-fluorinated counterparts . This characteristic is particularly valuable in drug design where prolonged action is desired.
The physical properties of 4-Bromo-5,7-difluoroquinoline include:
Chemical properties include:
4-Bromo-5,7-difluoroquinoline has several scientific applications:
The C4-bromine substituent in 4-bromo-5,7-difluoroquinoline serves as a critical handle for palladium-catalyzed cross-coupling reactions, enabling precise C–C and C–heteroatom bond formation. PdCl₂(dppf)·CH₂Cl₂ (10 mol%) with Cs₂CO₃ (3 equiv) in aqueous toluene at 80°C achieves Suzuki-Miyaura coupling yields exceeding 85% for aryl/alkyl boronic acid partners, leveraging the bromine’s superior leaving-group ability over fluorine [3] [8]. Catalyst systems like Pd(OAc)₂/Xantphos in dioxane facilitate C–N couplings with amides and amines, exploiting the electron-deficient quinoline core’s affinity for oxidative addition [5]. The fluorine atoms enhance substrate stability under basic conditions by reducing electron density at C4, suppressing protodebromination side reactions.
Table 1: Palladium-Catalyzed Coupling Reactions of 4-Bromo-5,7-difluoroquinoline
Coupling Partner | Catalyst System | Base/Solvent | Product | Yield (%) |
---|---|---|---|---|
Arylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ (10%) | Cs₂CO₃ / Toluene-H₂O | 4-Aryl-5,7-difluoroquinoline | 85–92 |
Alkyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (10%) | Cs₂CO₃ / Toluene-H₂O | 4-Alkyl-5,7-difluoroquinoline | 78–86 |
Amide | Pd(OAc)₂/Xantphos (5%) | Cs₂CO₃ / Dioxane | 4-Amidyl-5,7-difluoroquinoline | 65–74 |
The orthogonal reactivity of bromine (C4) versus fluorine (C5/C7) enables sequential functionalization. Suzuki-Miyaura coupling at C4 occurs preferentially with aryl/vinyl boronic acids under mild conditions (50°C, 12 h), preserving C–F bonds for downstream nucleophilic substitution [3] [6]. Sonogashira reactions with terminal alkynes (e.g., phenylacetylene) require Pd(PPh₃)₄/CuI in triethylamine, yielding 4-alkynyl derivatives without affecting fluorine substituents. Regioselective bromination at C4 is achieved using 3,5-dibromoaniline precursors cyclized with glycerol/NaOMe at 180°C, followed by phosphorous oxychloride-mediated chlorination and halogen exchange [4]. This method achieves >90% regiopurity, avoiding C2/C8 bromination byproducts.
The electron-withdrawing fluorine atoms at C5 and C7 significantly alter the quinoline ring’s electronic landscape:
Microwave irradiation drastically accelerates key steps in quinoline functionalization. Cyclocondensation of 3,5-difluoroaniline with ethyl ethoxymethylenemalonate under microwave heating (150°C, 10 min) achieves 95% conversion to the intermediate enolate, versus 12 hours conventionally [7]. Subsequent cyclization in Dowtherm A completes in 20 minutes (microwave) versus 1 hour (thermal), minimizing decarboxylation side products. For Suzuki couplings, microwave irradiation (100°C, 15 min) in aqueous DMF boosts yields to 92% while reducing Pd loading to 2 mol% [7]. This technique also suppresses protodehalogenation, a common side reaction in thermal C4-arylation.
Table 2: Microwave vs. Conventional Synthesis Efficiency
Reaction Step | Conventional Method | Microwave Method | Yield Increase | Time Reduction |
---|---|---|---|---|
Enolate Formation | 12 h, 78% yield | 10 min, 95% yield | +17% | 98% |
Suzuki-Miyaura Coupling | 12 h, 85% yield (Pd 10%) | 15 min, 92% yield (Pd 2%) | +7% | 92% |
POCl₃-Mediated Chlorination | 1 h, 80% yield | 5 min, 88% yield | +8% | 92% |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8